molecular formula C18H18ClNO3 B12136475 (3-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B12136475
M. Wt: 331.8 g/mol
InChI Key: JSRWVWIOYOVPTJ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (referred to as CIQ in some studies ) is a chiral tetrahydroisoquinoline derivative with a molecular formula of C₂₆H₂₆ClNO₅ and a molar mass of 467.94 g/mol. It is characterized by a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked to a 3-chlorophenyl group via a ketone bridge. This compound has been synthesized as part of medicinal chemistry efforts to optimize subunit-selective potentiators of NMDA receptors, specifically targeting GluN2C/2D-containing receptors . CIQ enhances channel open probability without altering the open state, requiring residues Thr592 in the M1 region and the ATD-LBD linker for activity .

Key physicochemical properties include:

  • logP: 1.238 (predicted)
  • Solubility: 10 mM in DMSO
  • Stereochemistry: Exists as a mixture of rotamers due to restricted rotation around the amide bond .

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(3-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C18H18ClNO3/c1-22-16-9-12-6-7-20(11-14(12)10-17(16)23-2)18(21)13-4-3-5-15(19)8-13/h3-5,8-10H,6-7,11H2,1-2H3

InChI Key

JSRWVWIOYOVPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-chlorobenzoyl chloride and 6,7-dimethoxy-3,4-dihydroisoquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

    Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline and triethylamine in dichloromethane at low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Interaction: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Cellular Pathways: Influences cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on NMDA Receptor Potentiation

  • Chlorine Position : The 3-chlorophenyl group in CIQ is critical for GluN2C/2D selectivity. Substitution at the ortho or para positions reduces potency .
  • Phenoxy-Methyl Linker: The 4-methoxyphenoxy-methyl group in CIQ enhances solubility and binding affinity compared to 3-methoxy derivatives (e.g., Compound 91) .

HIV-1 RT Inhibition

  • Electron-Withdrawing Groups : Para-chloro substitution (e.g., Compound 8h) improves HIV-1 RT inhibition (74.82% vs. <50% for unsubstituted analogues) .
  • Core Rigidity: The tetrahydroisoquinoline scaffold enhances binding to the NNIBP (non-nucleoside inhibitor binding pocket) .

Cytotoxicity in Cancer Cells

  • Bulky Substituents : Derivatives like TQ9 (3,4-dimethoxyphenyl) exhibit high tumor-specific cytotoxicity (TS = 12.5) due to increased molecular size and hydrophobicity .

Functional Divergence Across Analogues

While CIQ and its derivatives share a common tetrahydroisoquinoline scaffold, their biological targets and mechanisms differ significantly:

Antiviral Activity : Chlorophenyl-substituted analogues (e.g., Compound 8h) target HIV-1 RT, unrelated to NMDA receptor effects .

Anticancer Activity: Bulky substituents (e.g., TQ9) induce autophagy in oral squamous cell carcinoma, independent of ion channel modulation .

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